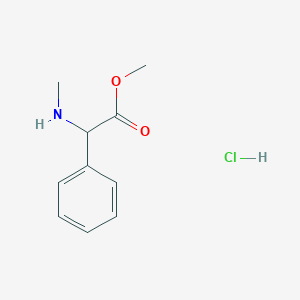
Methyl 2-(methylamino)-2-phenylacetate hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Impurity Identification
A study by Toske et al. (2017) identified a trace processing impurity in methamphetamine known as trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride, which is related to the chemical structure of Methyl 2-(methylamino)-2-phenylacetate hydrochloride. This impurity was produced via reductive amination during the synthesis of methamphetamine from phenylacetic acid and lead (II) acetate. This research highlights the compound's role in forensic chemistry for identifying synthetic routes of illicit drugs (Toske et al., 2017).
Synthesis of Novel Compounds
In a study by Varma et al. (2006), derivatives of phenylacetic acid, which is structurally similar to Methyl 2-(methylamino)-2-phenylacetate hydrochloride, were synthesized and analyzed. This research provides insight into the potential of such compounds for the synthesis of new chemicals with various applications, including antimicrobial activity (Varma et al., 2006).
Analytical Chemistry and Drug Profiling
Langone et al. (2022) explored the impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate (MAPA), which is structurally related to Methyl 2-(methylamino)-2-phenylacetate hydrochloride. The study identified specific impurities that can be used to determine the synthetic route of methamphetamine, demonstrating the importance of such compounds in analytical chemistry and law enforcement (Langone et al., 2022).
Antibacterial Activity
Karai et al. (2018) conducted research on methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, a compound similar to Methyl 2-(methylamino)-2-phenylacetate hydrochloride. They found that this compound exhibits antibacterial activity against various bacteria, which points towards the potential use of similar compounds in the development of new antibacterial agents (Karai et al., 2018).
Propriétés
IUPAC Name |
methyl 2-(methylamino)-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13-2)8-6-4-3-5-7-8;/h3-7,9,11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTTWYNUEOBWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylamino)-2-phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1424362.png)
![2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole hydrochloride](/img/structure/B1424363.png)



![5,6-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1424371.png)

